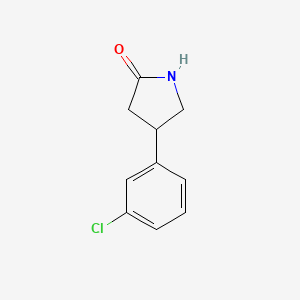

4-(3-Chlorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKWZVARCHRFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Chlorophenyl Pyrrolidin 2 One and Congeners

Retrosynthetic Analysis of the 4-(3-Chlorophenyl)pyrrolidin-2-one Core

A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that inform the design of synthetic routes. The most apparent disconnection is the amide bond within the lactam ring, which points to a γ-amino acid or a corresponding ester as a direct precursor. This precursor, 4-amino-3-(3-chlorophenyl)butanoic acid, can be further simplified.

Another key disconnection involves the C4-aryl bond. This suggests a strategy where the aryl group is introduced onto a pre-existing pyrrolidin-2-one scaffold or a linear precursor through a carbon-carbon bond-forming reaction, such as a cross-coupling reaction.

Further analysis might involve breaking the C3-C4 or C4-C5 bonds of the pyrrolidine (B122466) ring, leading to acyclic precursors that can be cyclized through various intramolecular reactions. These disconnections pave the way for a range of synthetic approaches, from classical lactamization to modern transition-metal-catalyzed methods.

Classical and Modern Approaches to Pyrrolidin-2-one Ring Synthesis

The construction of the pyrrolidin-2-one ring is a well-established area of organic synthesis, with a continuous evolution of new and improved methods. These can be broadly categorized into several key strategies.

Lactamization Strategies for Gamma-Butyrolactones

A classical and straightforward method for synthesizing pyrrolidin-2-ones is the lactamization of γ-butyrolactones. rdd.edu.iqrdd.edu.iquomustansiriyah.edu.iqresearchgate.netresearchgate.net This approach involves the reaction of a γ-butyrolactone with an amine, often at elevated temperatures, to yield the corresponding N-substituted or N-unsubstituted γ-lactam. For the synthesis of this compound, this would entail starting with a 4-(3-chlorophenyl)-γ-butyrolactone. The reaction proceeds through the opening of the lactone ring by the amine to form a γ-hydroxyamide intermediate, which then undergoes intramolecular cyclization via dehydration to form the pyrrolidin-2-one ring. rdd.edu.iq The use of primary amines or ammonia (B1221849) can yield N-substituted or N-unsubstituted pyrrolidin-2-ones, respectively. rdd.edu.iqrdd.edu.iq

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| γ-Butyrolactone | Hydrazine Hydrate | 1-Aminopyrrolidin-2-one | Not Specified | uomustansiriyah.edu.iqresearchgate.net |

| γ-Butyrolactone | Primary Amines | N-Substituted Pyrrolidin-2-one | 200-300°C | rdd.edu.iq |

| γ-Butyrolactone | Ammonia | Pyrrolidin-2-one | Not Specified | rdd.edu.iq |

Radical Cyclization Protocols for Pyrrolidin-2-one Formation

Radical cyclizations offer a powerful and often stereoselective means of forming the pyrrolidin-2-one ring. These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular cyclization onto a tethered double or triple bond. For instance, N-vinyl-2,2-bis(phenylsulfanyl)acetamides can undergo a 5-endo-trig radical cyclization when treated with tributyltin hydride and a radical initiator like AIBN to form pyrrolidin-2-ones. rsc.org To effectively proceed, the developing α-acylamino radicals in the transition state often require stabilization by an aryl or alkyl group. rsc.org Another approach involves the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization of unsaturated amides, which is a transition-metal-free method that demonstrates broad substrate scope and high efficiency. rsc.org

| Precursor Type | Method | Key Features | Reference |

| N-vinyl-2,2-bis(phenylsulfanyl)acetamides | 5-endo-trig radical cyclization with Bu3SnH/AIBN | Requires stabilization of the developing α-acylamino radical. | rsc.org |

| Unsaturated amides | NHC-catalyzed radical tandem cyclization | Transition-metal-free, broad scope, high efficiency. | rsc.org |

Ring Contraction Reactions from Higher Heterocycles

An innovative approach to pyrrolidin-2-one synthesis involves the ring contraction of larger heterocyclic systems. For example, piperidine (B6355638) derivatives can undergo a selective oxidative ring contraction to yield pyrrolidin-2-ones. rsc.orgrsc.org This process can involve a domino reaction sequence that includes the in situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and ipso-oxidation. rsc.orgrsc.org The selectivity of the reaction, yielding either pyrrolidin-2-ones or other products like 3-iodopyrroles, can often be tuned by the choice of oxidant and additives. rsc.org Another example is the photo-promoted ring contraction of pyridines with a silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| N-Substituted Piperidines | Oxidant (e.g., Oxone), Additive (e.g., Cu(OAc)2) | Pyrrolidin-2-ones | rsc.orgrsc.org |

| Pyridines | Silylborane, Light | Pyrrolidine derivatives | osaka-u.ac.jpnih.gov |

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysis has emerged as a versatile tool for the synthesis of pyrrolidin-2-ones, enabling a variety of cyclization and cross-coupling strategies. acs.org A notable method is the palladium-catalyzed intramolecular allylation of acetamide (B32628) derivatives, which generates a π-allyl-palladium species that undergoes cyclization to form 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity. acs.org These reactions proceed via a 5-exo-trig ring closure. acs.org

Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide a route to N-aryl-2-allylpyrrolidines with high diastereoselectivity. nih.gov Furthermore, tandem N-arylation/carboamination sequences allow for the modular assembly of these heterocyclic compounds from simple primary amine precursors. nih.gov

Regioselective and Stereoselective Synthesis of 4-Arylpyrrolidin-2-ones

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.

Regioselectivity refers to the control of where the aryl group is attached to the pyrrolidin-2-one ring. In many of the discussed methods, the position of the aryl group is predetermined by the substitution pattern of the starting materials. For instance, in the lactamization of a 4-(3-chlorophenyl)-γ-butyrolactone, the regiochemistry is already established. In methods involving the construction of the ring, such as radical cyclizations or palladium-catalyzed reactions, the regioselectivity is governed by the position of the reactive functionalities in the acyclic precursor.

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is crucial when chiral centers are present. For 4-arylpyrrolidin-2-ones, the stereocenter at the 4-position is of particular interest. Several strategies have been developed to achieve high levels of stereocontrol:

Asymmetric Catalysis : The use of chiral catalysts, particularly with palladium, has proven effective. For example, asymmetric palladium-catalyzed allylic alkylations can lead to enantiomerically enriched pyrrolidin-2-ones.

Substrate Control : The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. For instance, starting from a chiral γ-amino acid or a derivative can lead to the formation of a specific enantiomer of the 4-arylpyrrolidin-2-one.

Diastereoselective Cyclizations : As seen in the palladium-catalyzed intramolecular allylation, the cyclization step itself can proceed with high diastereoselectivity, favoring the formation of one diastereomer over another. acs.org

The synthesis of specific enantiomers, such as (S)-4-(3-Chlorophenyl)pyrrolidin-2-one, has been reported, indicating the successful application of stereoselective methods.

| Method | Key Aspect | Outcome | Reference |

| Asymmetric Palladium-Catalyzed Allylic Alkylation | Chiral Ligands | Enantiomerically enriched pyrrolidin-2-ones | N/A |

| Use of Chiral Starting Materials | Pre-existing Stereocenter | Specific enantiomer of the product | N/A |

| Diastereoselective Cyclization | Inherent facial bias in the transition state | High diastereoselectivity | acs.org |

Enantioselective Synthesis Strategies

The development of enantioselective methods to access chiral 4-arylpyrrolidin-2-ones is of significant interest. One reported approach involves the enantioselective synthesis of (R)-1-Tosyl-4-(3-chlorophenyl)pyrrolidin-2-one. This method utilizes a Heck-Matsuda desymmetrization of N-protected maleimides. While specific details of the reaction conditions for the 3-chloro isomer were provided in supplementary materials of a broader study, the general procedure involves the reaction of a suitable maleimide (B117702) with an aryldiazonium salt in the presence of a palladium catalyst and a chiral ligand.

In a related context, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidin-2-ones. For instance, an aza-Michael/aldol domino reaction of α-ketoamides and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, has been shown to produce highly functionalized pyrrolidin-2-ones with excellent diastereo- and enantioselectivities (60–96% ee). nih.gov Although not explicitly demonstrated for the 3-chlorophenyl derivative, this strategy represents a viable pathway for its asymmetric synthesis.

Another enantioselective approach involves the chemoenzymatic synthesis of 3-(4-chlorophenyl)GABA, where a key intermediate is the corresponding 4-(4-chlorophenyl)pyrrolidin-2-one. researchgate.net This highlights the potential for enzymatic resolutions or asymmetric enzymatic reactions to access enantiopure 4-arylpyrrolidin-2-ones.

Diastereoselective Synthesis Considerations

Many synthetic routes to 4-arylpyrrolidin-2-ones yield diastereomeric mixtures if a second stereocenter is present or created during the reaction. The diastereoselectivity of these reactions is often influenced by the nature of the substituents and the reaction conditions.

For instance, the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing substituted pyrrolidines. The diastereoselectivity of this reaction is highly dependent on the substituents on both the ylide and the dipolarophile. Studies on related systems have shown that the use of chiral auxiliaries or catalysts can effectively control the facial selectivity of the cycloaddition, leading to high diastereomeric excess. nih.gov

In the synthesis of polysubstituted pyrrolidinones via a one-pot nitro-Mannich/hydroamination cascade, high diastereoselectivity has been achieved, yielding a single diastereoisomer in many cases. ucl.ac.uk The stereochemical outcome is rationalized by a transition state model where steric interactions are minimized. Similarly, the synthesis of spirocyclic pyrrolidines bearing two quaternary centers has been accomplished with high diastereoselectivity using a Cu(II)-P,N-Ligand catalyzed 1,3-dipolar cycloaddition. sci-hub.se

Introduction of the 3-Chlorophenyl Moiety: Strategies and Challenges

The introduction of the 3-chlorophenyl group onto the pyrrolidin-2-one scaffold can be accomplished at different stages of the synthesis, either by starting with a precursor already containing this moiety or by introducing it to a pre-formed heterocyclic ring.

A common strategy involves the use of a starting material that already bears the 3-chlorophenyl group. For example, the synthesis of 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one was achieved starting from dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate. mdpi.comnih.gov This donor-acceptor cyclopropane (B1198618) undergoes a nickel-catalyzed reaction with an aniline (B41778) to form the pyrrolidin-2-one ring.

Another approach is the Michael addition of a nucleophile to a 3-chlorophenyl-substituted α,β-unsaturated compound. This is a key step in the synthesis of β-aryl-γ-lactams, where a substituted nitromethane (B149229) adds to a cinnamic ester derivative. nih.gov

The synthesis of related heterocyclic systems, such as 2-(3-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, also relies on starting with a 3-chlorobenzaldehyde (B42229), which undergoes a cyclocondensation reaction. nih.gov Similarly, the synthesis of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives often starts with 3-chlorophenylacetic acid. dergipark.org.tr

A key challenge in these syntheses is controlling the regioselectivity, especially in reactions involving substituted benzene (B151609) rings. However, the use of well-defined starting materials like 3-chlorobenzaldehyde or 3-chlorophenylacetic acid effectively circumvents this issue.

Post-Cyclization Functionalization and Derivatization of the Pyrrolidin-2-one Scaffold

Once the this compound core is assembled, it can be further modified at various positions to create a library of analogs. The nitrogen atom of the lactam is a common site for derivatization.

N-alkylation or N-acylation can be readily achieved. For example, in the synthesis of β-aryl-γ-lactams, the racemic 4-(4-chlorophenyl)pyrrolidin-2-one was resolved by acylation with (S)-naproxen chloride, demonstrating the feasibility of N-acylation. nih.gov

Functionalization at other positions of the pyrrolidin-2-one ring is also possible. For instance, the synthesis of novel pyrrolidin-2-ones as γ-aminobutyric acid (GABA) analogs involved starting with 4-(4-chlorophenyl)-pyrrolidin-2-one and subsequently introducing substituents at the nitrogen atom. researchgate.net

In a different approach, a series of N-Mannich bases of 3-(3-chlorophenyl)-pyrrolidine-2,5-diones were synthesized through an aminoalkylation reaction, showcasing a method for derivatization at the nitrogen of a related succinimide (B58015) system. dergipark.org.tr

The following table summarizes some of the key synthetic strategies and the resulting compounds.

| Strategy | Starting Material(s) | Resulting Compound | Key Features | Reference(s) |

| Heck-Matsuda Desymmetrization | N-Tosylmaleimide, 3-chlorophenyldiazonium salt | (R)-1-Tosyl-4-(3-chlorophenyl)pyrrolidin-2-one | Enantioselective | - |

| Ni-catalyzed cyclization | Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-nitroaniline | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | Forms the pyrrolidinone ring | mdpi.comnih.gov |

| One-pot nitro-Mannich/hydroamination | Nitroalkene, imine | Substituted 4-aryl-3-nitropyrrolidinones | High diastereoselectivity | ucl.ac.uk |

| N-Acylation for resolution | (±)-4-(4-Chlorophenyl)pyrrolidin-2-one, (S)-naproxen chloride | Diastereomeric N-acylpyrrolidin-2-ones | Chiral resolution | nih.gov |

| N-substitution | 4-(4-Chlorophenyl)pyrrolidin-2-one | N-substituted 4-(4-chlorophenyl)pyrrolidin-2-ones | Derivatization | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Insights for 4 3 Chlorophenyl Pyrrolidin 2 One Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in 4-arylpyrrolidin-2-one derivatives, particularly the stereochemistry at the C4 position, is a critical determinant of their biological activity. The non-planar, puckered nature of the pyrrolidine (B122466) ring allows for different conformations, which can significantly influence how the molecule interacts with its biological target. nih.gov

For analogues of 4-(3-Chlorophenyl)pyrrolidin-2-one, the spatial orientation of the 3-chlorophenyl group is paramount. The existence of (R) and (S) enantiomers at the C4 position can lead to markedly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer often fits more precisely into the binding site than the other. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, it was demonstrated that a cis-4-CF3 substituent on the pyrrolidine scaffold favors a pseudo-axial conformation of the acetic acid group at position 2, which is a key pharmacophore for activity. nih.gov This highlights how stereochemistry at one position can dictate the crucial orientation of a functional group at another.

Studies on similar heterocyclic compounds have consistently shown that the different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov Therefore, the specific stereoconfiguration of this compound is expected to be a key factor in its biological function, with one enantiomer likely being significantly more active than the other.

Influence of Substituent Position and Electronic Effects on the Aryl Ring

The position and electronic nature of substituents on the aryl ring of 4-phenylpyrrolidin-2-one analogues have a profound impact on their biological activity. In the case of this compound, the chlorine atom at the meta-position influences the molecule's properties in several ways.

Positional Isomerism: The location of the halogen on the phenyl ring (ortho, meta, or para) is crucial. Research on various N-Mannich bases derived from pyrrolidine-2,5-diones has shown that the substitution pattern on the phenylpiperazine moiety significantly affects anticonvulsant activity. For example, compounds with a 3-chlorophenyl or a 3-trifluoromethylphenyl group were found to be highly active. researchgate.net In another study on spiro-pyrrolidine derivatives, the presence of a chloro group at the meta-position of a phenyl ring resulted in different antibacterial and antifungal activities compared to a para-substitution. mdpi.com This indicates that the meta-position for the chloro substituent in this compound is likely a key determinant of its specific biological effects.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which alters the electron density of the aromatic ring. This can affect the molecule's ability to engage in various non-covalent interactions, such as pi-pi stacking or hydrogen bonding, with its biological target. Structure-activity relationship (SAR) analyses of similar compounds have suggested that electron-withdrawing substituents can increase activity by enhancing the polarity of the molecule. mdpi.com For instance, in a series of prop-2-en-1-one derivatives, substituting the phenyl ring with electron-withdrawing groups was found to be favorable for anti-inflammatory activity. nih.gov

The following table summarizes the general influence of substituent position on the activity of related compounds:

| Substituent Position | General Impact on Activity (in related series) | Reference |

| Ortho (2-position) | Can cause steric hindrance, potentially reducing activity, but may also induce a specific conformation that enhances binding. | researchgate.net |

| Meta (3-position) | Often associated with potent activity in several series of pyrrolidine and piperazine (B1678402) derivatives, suggesting a favorable interaction pocket. | researchgate.net |

| Para (4-position) | Activity varies; can be favorable or unfavorable depending on the specific target and the size/nature of the substituent. | mdpi.com |

Rational Design Principles for Pyrrolidin-2-one Derivatives

The rational design of novel pyrrolidin-2-one derivatives is guided by an understanding of the structural features that are essential for a desired biological activity. Key principles include scaffold modification, substituent optimization, and the application of bioisosteric replacements.

Scaffold Hopping and Modification: The pyrrolidin-2-one core is a versatile scaffold that can be modified to explore new chemical space. nih.gov Design strategies often involve altering the core structure to improve properties like potency, selectivity, or metabolic stability while retaining the key pharmacophoric elements.

Stereochemistry Control: As discussed, controlling the stereochemistry is fundamental. The synthesis of enantiomerically pure compounds is a crucial step to identify the more active isomer and to develop a more selective drug with a better therapeutic index. ucl.ac.uk

Structure-Based and Ligand-Based Design: When the structure of the biological target is known, structure-based design can be used to create molecules that fit optimally into the binding site. In the absence of a target structure, ligand-based methods, such as pharmacophore modeling, can be employed. This involves identifying the common structural features of a series of active compounds to create a model that can be used to design new, potentially more potent molecules. researchgate.net

QSAR Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the efficacy of new, unsynthesized molecules.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to characterize the chemical structures using numerical values known as molecular descriptors. nih.gov These descriptors can be calculated from the 2D or 3D representation of the molecules and are categorized based on the properties they represent:

Topological (2D) Descriptors: These are derived from the 2D graph of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices and kappa shape indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide a more detailed description of the electronic structure. nih.gov

Hydrophobic Descriptors: These describe the molecule's lipophilicity (e.g., logP), which is crucial for its ability to cross biological membranes.

For a QSAR study on pyrrolidin-2-one analogues, a diverse set of descriptors would be calculated. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to reduce the initial large number of calculated descriptors to a smaller, more informative set. nih.govkg.ac.rs

Statistical Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and has good predictive power. Validation is performed to assess the model's quality and reliability. jbclinpharm.org

Internal Validation: This process assesses the stability of the model using the same data that was used to build it. A common method is cross-validation , particularly the leave-one-out (LOO) procedure. In LOO, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.govwhitesscience.com

External Validation: This is a more rigorous test of the model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (which is kept separate). The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive r² (r²_pred). A value greater than 0.5 is often considered acceptable. nih.gov

Y-Randomization: This test is performed to ensure that the model is not the result of a chance correlation. The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the resulting models have significantly lower r² and q² values than the original model, it confirms that the original model is robust and not due to chance. jbclinpharm.org

The following table summarizes key statistical parameters used for QSAR model validation:

| Parameter | Description | Acceptable Value | Reference |

| r² (Coefficient of Determination) | Measures the fraction of the variance in the biological activity that is explained by the model. | > 0.6 | whitesscience.com |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 | nih.govwhitesscience.com |

| r²_pred (Predictive r² for external set) | Measures the ability of the model to predict the activity of new compounds. | > 0.5 | nih.gov |

| F-test (Fischer's value) | Assesses the statistical significance of the model. | A high value indicates a statistically significant model. | nih.gov |

| r² - q² | The difference between the coefficient of determination and the cross-validated coefficient. | < 0.3 | whitesscience.com |

Interpretation of Key Descriptors and Their Correlation with Activity

The final step in QSAR modeling is to interpret the selected descriptors to gain mechanistic insights. The descriptors in the final QSAR equation highlight the key molecular properties that are either positively or negatively correlated with the biological activity.

For example, a QSAR study on a series of pyrrolidin-2-one derivatives with antiarrhythmic activity found that the activity was mainly dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. researchgate.netnih.gov In another study on factor Xa inhibitors, a descriptor representing the sum of partial charges on positively charged ring carbon atoms was found to have a positive coefficient, indicating that increasing the positive charge on these atoms could lead to improved activity. mdpi.com

If a hypothetical QSAR model for a series of 4-arylpyrrolidin-2-one analogues was developed, the interpretation might look like this:

A positive coefficient for a descriptor related to hydrophobicity (e.g., logP) would suggest that increasing the lipophilicity of the compounds enhances their activity, perhaps by improving their ability to cross cell membranes.

A negative coefficient for a descriptor related to molecular volume might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the binding site.

The presence of an electronic descriptor with a positive coefficient could point to the importance of specific electronic interactions, such as hydrogen bonding or electrostatic interactions, for binding to the target. nih.gov

By understanding which properties are crucial for efficacy, QSAR models provide a rational basis for the design of new, more potent analogues of this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents when the three-dimensional structure of the biological target is unknown. frontiersin.orgresearchgate.netnih.gov These approaches rely on the principle that molecules with similar biological activities often share common steric and electronic features, known as a pharmacophore, which are essential for their interaction with the target receptor. nih.gov For analogues of this compound, particularly those investigated for anticonvulsant activity, pharmacophore models have been instrumental in elucidating the key structural motifs required for their biological action.

A generally accepted pharmacophore model for anticonvulsant activity includes several key features: an aromatic ring, one or more hydrogen bond acceptors/donors, and a hydrophobic moiety, all arranged in a specific three-dimensional orientation. researchgate.net In the context of this compound analogues, the 3-chlorophenyl group typically serves as the essential aromatic and hydrophobic feature. The pyrrolidin-2-one ring itself provides a crucial scaffold, with the carbonyl group acting as a hydrogen bond acceptor and the nitrogen atom potentially participating in further interactions.

Ligand-based drug design for this class of compounds involves the synthesis and evaluation of a series of analogues to build a structure-activity relationship (SAR). By systematically modifying different parts of the lead molecule, researchers can identify which functional groups and structural features enhance or diminish biological activity. This information is then used to refine the pharmacophore model and design new, more potent compounds.

Studies on various pyrrolidine derivatives have provided significant insights into their SAR. For instance, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogues of anticonvulsant pyrrolidine-2,5-diones, has highlighted the critical role of the heterocyclic core for activity. nih.gov In one study, replacing the pyrrolidine-2,5-dione ring with a chain amide group led to a significant decrease in anticonvulsant potency, underscoring the importance of the rigid heterocyclic scaffold. nih.gov

Furthermore, investigations into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified compounds with broad-spectrum antiseizure activity. mdpi.com The successful design of these hybrid molecules, which combine pharmacophores from different known anticonvulsants, demonstrates a powerful ligand-based strategy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have also contributed to understanding the structural requirements for anticonvulsant activity. researchgate.net These studies often reveal that electronic and topological descriptors are key determinants of a compound's potency. For example, in a series of N-phenyl-N′-(4-pyridinyl)-urea derivatives, semi-empirical quantum chemical calculations were used to develop a QSAR model that correlated structural properties with anticonvulsant activity. researchgate.net

The following table summarizes the key pharmacophoric features identified from studies on analogues of this compound and their inferred importance for anticonvulsant activity.

| Pharmacophoric Feature | Structural Moiety in Analogues | Inferred Importance for Activity |

| Aromatic/Hydrophobic Group | 3-Chlorophenyl group | Essential for binding to a hydrophobic pocket in the target receptor. The position of the chlorine atom can influence potency. |

| Hydrogen Bond Acceptor | Carbonyl group of the pyrrolidin-2-one ring | Crucial for forming hydrogen bonds with the receptor, contributing to binding affinity. |

| Hydrogen Bond Donor/Acceptor Unit | Amide/imide group within the heterocyclic ring | The NH group can act as a hydrogen bond donor, while the carbonyl is an acceptor, providing key interaction points. researchgate.net |

| Additional Lipophilic/Aromatic Groups | Benzhydryl or other aryl substituents | Can enhance potency by providing additional hydrophobic interactions with the receptor. |

| Spacer/Linker | Methylene or longer alkyl chains connecting to other pharmacophoric groups | The length and flexibility of the linker are critical for the optimal orientation of the pharmacophoric elements. |

Ligand-based drug design efforts have also explored the impact of stereochemistry on the activity of pyrrolidine derivatives. The non-planar nature of the pyrrolidine ring allows for stereoisomers, and often one enantiomer or diastereomer exhibits significantly higher activity, highlighting the specific three-dimensional requirements of the receptor binding site.

In-Depth Computational Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing importance of computational chemistry in understanding molecular structure, reactivity, and dynamics, detailed studies focusing specifically on this compound are not present in the public domain.

The requested in-depth analysis, encompassing quantum chemical calculations, electronic structure, conformational stability, molecular dynamics, and reaction mechanisms, could not be compiled as primary research data for this exact molecule is absent from the surveyed literature.

Computational studies are prevalent for structurally related compounds, such as other pyrrolidinone derivatives and molecules containing a chlorophenyl group. For instance, research on various substituted pyrrolidinones often employs Density Functional Theory (DFT) to explore reaction mechanisms, including the analysis of transition states and the prediction of kinetic and thermodynamic selectivity nih.govresearchgate.net. Such studies have successfully elucidated the factors controlling the formation of different products under various conditions libretexts.orgdalalinstitute.commasterorganicchemistry.com.

Furthermore, analyses of electronic properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are standard tools for predicting reactivity, with the HOMO-LUMO gap indicating chemical stability and MEP maps revealing sites for nucleophilic and electrophilic attack dntb.gov.uabohrium.comresearchgate.netnih.gov. Conformational analyses, often supported by molecular dynamics simulations, are also commonly used to understand the spatial arrangement and stability of different conformers of pyrrolidine-containing molecules, which is crucial for their biological activity and interaction with other molecules nih.goviucr.orgacs.org.

However, these computational insights are specific to the molecules studied in those papers and cannot be extrapolated to This compound without dedicated research. The precise electronic and steric effects of the 3-chloro-substituted phenyl ring at the 4-position of the pyrrolidin-2-one core would uniquely influence its properties. Without specific calculations, any discussion on its HOMO/LUMO energies, MEP, conformational energy profiles, or reaction pathways would be purely speculative.

The absence of such specific data highlights a potential area for future research. A dedicated computational study on 4-(3--Chlorophenyl)pyrrolidin-2-one would be necessary to provide the scientifically accurate and detailed information required for a comprehensive article on its theoretical chemistry.

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenyl Pyrrolidin 2 One

Ligand-Protein Interaction Analysis (Docking and Scoring)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy.

While specific molecular docking studies for 4-(3-Chlorophenyl)pyrrolidin-2-one are not extensively detailed in publicly available literature, the methodology for such an investigation would follow a standardized procedure. The three-dimensional structure of the compound would first be generated and optimized. Subsequently, a relevant protein target would be selected. Given the structural features of the compound, potential targets could include enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various receptors within the central nervous system.

The docking process would be carried out using software such as AutoDock, PyRx, or Discovery Studio. jbcpm.comarabjchem.org These programs utilize scoring functions to estimate the binding free energy, with more negative values indicating a more favorable interaction. The results would reveal the binding energy in kcal/mol and the specific amino acid residues involved in the interaction, highlighting the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

For illustrative purposes, studies on structurally related compounds provide insight into the potential interactions. For instance, derivatives of 4-(4-chlorophenyl)thiazol-2-amines have been docked against Deoxyribonuclease I (DNase I), revealing important interactions with catalytic residues. researchgate.net Similarly, molecular docking of other heterocyclic compounds has been performed against targets like the 3C-like main proteinase (3CLpro) of SARS-CoV-2 and various cancer-related proteins, with binding energies ranging from -5.08 to -10.24 kcal/mol, indicating significant binding affinities. nih.govnih.gov

| Parameter | Description | Typical Software/Tools |

| Ligand Preparation | Generation of the 3D structure of this compound and energy minimization. | ChemDraw, Avogadro, Gaussian |

| Protein Preparation | Retrieval of the 3D crystal structure of the target protein from the Protein Data Bank (PDB) and preparation (e.g., removal of water molecules, addition of hydrogens). | Protein Data Bank, PyMOL, Chimera |

| Docking Simulation | Running the docking algorithm to predict binding poses and affinities. | AutoDock, PyRx, Discovery Studio |

| Scoring Function | Calculation of the binding energy (e.g., in kcal/mol) to rank potential binding modes. | Vina, AMBER, CHARMM |

| Interaction Analysis | Visualization and analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. | Discovery Studio Visualizer, LigPlot+ |

In Silico ADMET Prediction (Excluding Safety/Toxicity Profiles)

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties. These predictions are based on the chemical structure of the molecule and are calculated using various computational models. For this compound, these predictions would provide insights into its likely behavior in the body.

The ADMET profile is typically generated using online platforms and software such as SwissADME, pkCSM, and ADMET Predictor™. jbcpm.comnih.gov These tools predict a range of physicochemical and pharmacokinetic parameters.

Key physicochemical properties that would be assessed include:

Molecular Weight (MW): Influences size and diffusion characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

Topological Polar Surface Area (TPSA): Predicts the permeability of a molecule across cell membranes.

Hydrogen Bond Donors and Acceptors: Important for binding to biological targets and for solubility.

Number of Rotatable Bonds: Relates to conformational flexibility and binding affinity.

Pharmacokinetic properties predicted would include:

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit the bioavailability of drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

| ADMET Parameter | Predicted Property | Significance |

| Physicochemical Properties | ||

| Molecular Weight | e.g., < 500 g/mol | Influences absorption and distribution. |

| LogP | e.g., < 5 | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | e.g., < 140 Ų | Relates to cell membrane permeability. |

| Hydrogen Bond Donors | e.g., < 5 | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | e.g., < 10 | Affects solubility and receptor binding. |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High/Low | Predicts oral bioavailability. |

| Blood-Brain Barrier Permeability | Yes/No | Determines potential for CNS activity. |

| P-glycoprotein Substrate | Yes/No | Indicates susceptibility to efflux pumps. |

| CYP Isozyme Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

Biological Activities and Mechanistic Pathways of Pyrrolidin 2 One Derivatives Featuring 4 Aryl Substitution

Broad-Spectrum Biological Potential of Pyrrolidin-2-one Scaffolds

The pyrrolidinone ring is a recurring motif in a wide array of biologically active molecules. As lactams (cyclic amides), these compounds are recognized for their chemical stability and capacity to engage in molecular interactions crucial for biological function. ontosight.ai Research has illuminated that molecules incorporating the pyrrolidinone scaffold possess a diverse range of pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects. ontosight.ai

Derivatives of pyrrolidin-2-one have been investigated for various therapeutic applications. For instance, certain analogues have demonstrated potential as nootropic agents, which are substances that may enhance cognitive function. uran.ua The versatility of the scaffold is further highlighted by its presence in compounds designed as inhibitors for enzymes implicated in cancer, such as aldo-keto reductases. researchgate.net Moreover, the pyrrolidin-2-one core has been incorporated into molecules targeting receptors involved in neuropsychiatric disorders and cardiovascular conditions. researchgate.netresearchgate.net The synthesis of various pyrrolidin-2-one derivatives has led to the discovery of compounds with antibacterial activity, underscoring the scaffold's potential in addressing infectious diseases. researchgate.net This broad spectrum of activity establishes the 4-arylpyrrolidin-2-one framework as a promising starting point for the development of novel therapeutic agents.

Mechanistic Interrogation of Biological Targets

While specific biological data for 4-(3-chlorophenyl)pyrrolidin-2-one is not extensively documented in publicly available literature, the activities of structurally related 4-arylpyrrolidin-2-one analogs provide significant insight into its potential mechanisms of action. By examining these related compounds, we can infer the likely biological targets and pathways modulated by this chemical class.

The 4-arylpyrrolidin-2-one scaffold has been identified as a key component in several potent enzyme inhibitors.

Aldo-Keto Reductase (AKR1C3): The enzyme AKR1C3 is implicated in the progression of certain cancers due to its role in androgen biosynthesis. researchgate.net A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been developed as potent and selective non-carboxylate inhibitors of AKR1C3. Structure-activity relationship (SAR) studies revealed that while the 2-pyrrolidinone (B116388) ring does not form direct interactions with key residues in the enzyme's active site, its presence and orientation are critical for inhibitory activity. researchgate.net

Ca2+-ATPase (SERCA1): This enzyme is crucial for calcium homeostasis within cells. A complex 4-aminoquinoline (B48711) derivative, NF1058, which contains a (3-chlorophenyl) and a pyrrolidine (B122466) moiety, was found to inhibit rabbit sarcoplasmic reticulum Ca2+-ATPase (SERCA1). nih.gov The compound interferes with the enzyme's activation by calcium, demonstrating that this class of molecules can modulate the function of essential ion pumps. nih.gov

Acetylcholinesterase (AChE): While not direct pyrrolidin-2-one analogs, thiazolidin-4-ones synthesized from a 1-(2-aminoethyl)pyrrolidine (B145720) precursor have been evaluated as AChE inhibitors. semanticscholar.org These studies highlight the importance of the aryl substituent, noting that electron-withdrawing groups at the para position of the aryl ring influence inhibitory activity against enzymes relevant to neurodegenerative diseases. semanticscholar.org

Table 1: Enzyme Inhibition by Pyrrolidinone Analogs

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | <100 nM | researchgate.net |

| N-((3-chlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methyl)-7-chloro-4-aminoquinoline (NF1058) | Ca2+-ATPase (SERCA1) | 8.0 µM | nih.gov |

Derivatives of 4-arylpyrrolidine have shown significant activity as modulators of various G-protein coupled receptors (GPCRs).

Dopamine (B1211576) and Serotonin (B10506) Receptors: A notable example is the pyrrolidine analog of the antipsychotic drug haloperidol (B65202), specifically 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one. The eutomer, or the more active enantiomer, of this compound demonstrated a significantly higher affinity for the dopamine D4 receptor subtype compared to the D2 subtype. researchgate.net This selectivity is a desirable trait in the development of atypical antipsychotics with potentially fewer side effects. The compound also binds to serotonin receptors, which is characteristic of multi-target antipsychotic agents. researchgate.net

α-Adrenoceptors: A series of pyrrolidin-2-one derivatives have been shown to possess a strong affinity for α-adrenoceptors, where they act as antagonists. researchgate.net This adrenolytic activity was linked to observed antiarrhythmic effects in preclinical models, suggesting a role for these compounds in cardiovascular disease. researchgate.net

Cannabinoid CB1 Receptor: While not direct 4-arylpyrrolidin-2-one examples, complex diarylurea molecules containing a pyrrolidine ring, such as PSNCBAM-1, are well-characterized negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org These findings establish the broader principle that pyrrolidine-containing scaffolds can interact with and modulate cannabinoid receptors. nih.govacs.org

The interaction strength between a ligand and its protein target is a critical determinant of its biological effect. For 4-arylpyrrolidin-2-one analogs, binding affinities have been quantified to understand their potency and selectivity.

The eutomer of the haloperidol analog, (+)-4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one, was found to bind with high affinity to several key CNS receptors. researchgate.net Its preference for the D4 receptor over the D2 receptor is of particular interest for achieving an atypical antipsychotic profile. researchgate.net

Table 2: Receptor Binding Affinities (Ki) of a 4-(4-Chlorophenyl)pyrrolidine Analog

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D2 | 51.1 | researchgate.net |

| Dopamine D4 | 3.6 | researchgate.net |

Data for (+)-4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one.

Investigation of Specific Cellular Pathways Modulated by the Compound

The interaction of 4-arylpyrrolidin-2-one analogs with their molecular targets initiates a cascade of downstream events, ultimately modulating specific cellular pathways.

Calcium Signaling: The inhibition of the SERCA1 pump by the analog NF1058 directly impacts intracellular calcium homeostasis. nih.gov By stabilizing a specific conformational state (E2) of the enzyme and interfering with its activation by calcium, the compound disrupts the normal process of calcium reuptake into the sarcoplasmic reticulum. nih.gov This modulation of calcium signaling can have profound effects on cellular functions ranging from muscle contraction to neurotransmission.

Steroid Hormone Synthesis: The inhibition of AKR1C3 by phenylpyrrolidin-2-one derivatives can alter steroidogenic pathways. researchgate.net As AKR1C3 is a key enzyme in the synthesis of potent androgens, its inhibition can decrease the production of hormones that drive the growth of hormone-dependent cancers, such as prostate and breast cancer. researchgate.net

Pro-inflammatory Mediator Production: Inhibition of enzymes like leukotriene A(4) hydrolase by related pyrrolidine compounds directly suppresses the production of leukotriene B(4) (LTB(4)). nih.gov LTB(4) is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating immune cells. Therefore, inhibitors targeting this pathway have potential as anti-inflammatory agents. nih.gov

Comparative Analysis of Biological Activities Across 4-Arylpyrrolidin-2-one Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For 4-arylpyrrolidin-2-one derivatives and related structures, several SAR studies have yielded valuable insights.

Inhibitors of AKR1C3: For the (piperidinosulfonamidophenyl)pyrrolidin-2-one series, SAR was steep. The integrity of the pyrrolidinone ring was essential, as modifications to its position, planarity, or electronic character led to a significant loss of activity. researchgate.net This suggests a highly specific binding mode where the pyrrolidinone scaffold acts as a critical anchor.

Dopamine Receptor Ligands: In the development of haloperidol analogs, modifying the core piperidinol ring to a pyrrolidine structure was a key step in altering the receptor binding profile. This modification led to the desired increase in affinity for the D4 receptor relative to the D2 receptor, a strategy aimed at reducing extrapyramidal side effects associated with older antipsychotics. researchgate.net

LTA(4) Hydrolase Inhibitors: SAR exploration around the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold led to the identification of novel, potent inhibitors with improved oral activity. nih.gov This demonstrates that systematic modification of the substituents on the pyrrolidine and aryl rings can enhance the drug-like properties of this class of compounds. nih.gov

Adrenoceptor Antagonists: In a series of pyrrolidin-2-one derivatives with antiarrhythmic properties, the nature of the substituent attached to the pyrrolidine nitrogen was varied to optimize adrenolytic activity. researchgate.net The presence of a specific hydroxy-substituted phenylpiperazinylpropyl chain was found to confer excellent antiarrhythmic and antioxidant effects. researchgate.net

These comparative analyses underscore the chemical tractability of the 4-arylpyrrolidin-2-one scaffold and highlight how subtle structural changes can lead to profound differences in biological activity and therapeutic potential.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones |

| N-((3-chlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methyl)-7-chloro-4-aminoquinoline (NF1058) |

| Thiazolidin-4-ones from 1-(2-aminoethyl)pyrrolidine |

| 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one |

| 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) |

| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716) |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) |

Future Directions and Emerging Research Avenues for 4 3 Chlorophenyl Pyrrolidin 2 One Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrrolidin-2-one derivatives has traditionally involved methods that may not align with modern principles of green chemistry. Consequently, a major future focus is the development of novel, more sustainable synthetic routes.

Key research directions include:

Multicomponent Reactions (MCRs) : One-pot MCRs are highly efficient for building complex molecules like pyrrolidin-2-ones from simple, readily available starting materials. bohrium.comnih.gov These reactions reduce waste by minimizing intermediate purification steps and often can be performed under milder conditions. frontiersin.orgjst-ud.vn

Green Catalysts and Solvents : There is a growing emphasis on replacing toxic and costly metal catalysts with environmentally benign alternatives. bohrium.comnih.gov Supramolecular catalysts like β-cyclodextrin have been successfully used for synthesizing pyrrolidin-2-one derivatives in aqueous media (water-ethanol mixtures), significantly improving the environmental profile of the synthesis. frontiersin.orgrsc.org

Flow Chemistry and Microreactors : The use of microfluidic reactors offers a green and efficient route for the synthesis of pyrrolidin-2-ones. rsc.org This technology allows for precise control over reaction conditions, improved safety, and can be performed under mild, visible-light-induced, metal-free conditions. rsc.org

Innovative Cyclization Strategies : Novel methods, such as acid-promoted skeletal rearrangements and hypervalent iodine-induced cyclization-rearrangement cascades, are being developed to create functionalized pyrrolidine (B122466) rings with high diastereoselectivity from acyclic precursors. lookchem.comucl.ac.uknih.gov

| Approach | Description | Sustainability Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step processes with harsh reagents, stoichiometric catalysts, and volatile organic solvents. | Low | bohrium.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product, which incorporates most or all of the starting atoms. | High atom economy, reduced waste, fewer purification steps. | nih.govfrontiersin.orgjst-ud.vn |

| β-Cyclodextrin Catalysis | Utilizes a biodegradable, water-soluble supramolecular catalyst in an aqueous solvent system. | Avoids toxic metal catalysts and volatile organic solvents; reactions can occur at room temperature. | bohrium.comrsc.org |

| Microfluidic Synthesis | Reactions are performed in a continuous flow system within microchannels, often using photochemistry. | Enhanced safety, scalability, energy efficiency, and potential for metal-free catalysis. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Precisely determining the three-dimensional structure of 4-(3-Chlorophenyl)pyrrolidin-2-one and its analogues is critical for understanding their interaction with biological targets. Future research will increasingly rely on a combination of advanced spectroscopic and analytical methods.

Modern techniques for structural elucidation include:

High-Resolution Mass Spectrometry (HRMS) : Techniques like Electrospray Ionization (ESI)-HRMS provide highly accurate mass measurements, which are crucial for confirming the elemental composition and molecular formula of newly synthesized compounds. jst-ud.vnbohrium.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, offering further structural clues. nih.gov

X-ray Crystallography : This technique provides the definitive, unambiguous 3D structure of a molecule in its solid state, including stereochemistry and the spatial arrangement of substituents. nih.gov

Computational Modeling : In conjunction with experimental data, molecular modeling and electronic structure calculations are used to predict stable conformations, analyze electronic properties, and interpret spectroscopic results. acs.orgfrontiersin.org

| Technique | Information Provided | Relevance to this compound | Reference |

|---|---|---|---|

| 2D NMR (HSQC, HMBC) | Provides detailed information on proton-carbon correlations, confirming the molecular scaffold and substituent positions. | Essential for unambiguous assignment of the chemical structure. | bohrium.comnih.gov |

| ESI-HRMS | Delivers exact mass-to-charge ratio, allowing for the precise determination of the molecular formula. | Confirms the identity and purity of the synthesized compound. | jst-ud.vnbohrium.com |

| X-ray Crystallography | Reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and stereochemistry. | Provides a definitive model for structure-activity relationship studies and computational modeling. | nih.gov |

| Conformational Analysis (NMR & Modeling) | Determines the preferred three-dimensional shape (e.g., pseudo-axial vs. pseudo-equatorial substituents) of the molecule in different environments. | Crucial for understanding how the molecule fits into a biological target's binding site. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidin-2-ones

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of new molecules. For the pyrrolidin-2-one scaffold, these computational tools offer a powerful way to accelerate the design of new therapeutic agents.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D and 3D-QSAR models can predict the activity of novel pyrrolidin-2-one derivatives before they are synthesized, saving time and resources. researchgate.netscispace.com

Predictive Model Development : By calculating a wide range of molecular descriptors (e.g., quantum chemical, electrostatic, topological), researchers can build robust predictive models. nih.gov Methods like gene expression programming (GEP) can create both linear and nonlinear QSAR models with high correlation coefficients. nih.gov

Virtual Screening and Ligand Design : Based on validated QSAR models, it is possible to design new compounds with potentially enhanced activity. scispace.com The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA provide visual cues indicating which regions of the molecule are favorable or unfavorable for activity, guiding further structural modifications. scispace.com

| Computational Method | Application | Example from Research | Reference |

|---|---|---|---|

| 2D/3D-QSAR | To predict the biological activity of compounds based on their 2D or 3D structural features. | A 3D-QSAR model was developed to predict the acetylcholinesterase inhibitory activity of new pyrrolidin-2-one derivatives. | researchgate.net |

| Gene Expression Programming (GEP) | To create predictive nonlinear models for biological activity. | A nonlinear QSAR model with a correlation coefficient (R²) of 0.94 was developed to predict the inhibition ratio of pyrrolidine derivatives on matrix metalloproteinases. | nih.gov |

| CoMFA/CoMSIA | Comparative Molecular Field/Similarity Index Analysis to generate 3D-QSAR models and visualize favorable structural modifications. | A CoMSIA model was used to design new spiro[pyrrolidin-3,2-oxindoles] with improved inhibitory activity against the MDM2-p53 interaction. | scispace.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex diseases like cancer and central nervous system disorders often involve multiple biological pathways. Polypharmacology, the concept that a single drug can interact with multiple targets, is now seen as a promising strategy for developing more effective therapies. nanobioletters.comresearchgate.netmdpi.com The design of multi-target-directed ligands (MTDLs) aims to intentionally create molecules that can modulate several targets simultaneously. d-nb.info

For this compound, this represents a significant research opportunity:

Scaffold Hybridization : The pyrrolidin-2-one core can be combined with other pharmacophores known to interact with different targets. mdpi.com This knowledge-based approach allows for the rational design of MTDLs that integrate key structural features for binding to multiple proteins. d-nb.info

CNS Disorders : Many drugs for central nervous system (CNS) disorders are multi-targeted. Given that pyrrolidine is a common scaffold in CNS drugs, derivatives of this compound could be developed as MTDLs for conditions like depression or schizophrenia by designing them to interact with combinations of targets such as serotonin (B10506) and dopamine (B1211576) receptors or transporters. researchgate.netbohrium.com

Cancer Therapy : The combined inhibition of multiple targets, such as different protein kinases, is a validated strategy in oncology. d-nb.info The pyrrolidin-2-one scaffold could serve as a foundation for developing inhibitors that simultaneously hit multiple kinases or other proteins involved in cancer progression.

| Therapeutic Area | Potential Target Combination | Rationale | Reference |

|---|---|---|---|

| Depression | Serotonin Transporter (SERT) and 5-HT1A Receptor | Dual-acting ligands can offer a faster onset of action and improved efficacy compared to single-target agents. | mdpi.combohrium.com |

| Schizophrenia | Dopamine D2 and Serotonin 5-HT2A Receptors | Atypical antipsychotics often have this profile, leading to efficacy against both positive and negative symptoms with fewer side effects. | mdpi.com |

| Cancer | Hsp90 and a specific kinase (e.g., B-Raf, PDHK1) | Simultaneous inhibition of a chaperone protein like Hsp90 and a key signaling kinase can produce synergistic anticancer effects. | d-nb.info |

Opportunities in Chemical Biology and Proteomics for Target Deconvolution

While a compound's activity in a cell-based assay may be known, identifying its precise molecular target(s) is often a major challenge. nih.govresearchgate.net Target deconvolution, or target identification, is a critical step in understanding a compound's mechanism of action. Modern chemical biology and proteomics provide powerful, unbiased tools for this purpose. biognosys.comrsc.org

Future research on this compound should leverage these approaches:

Affinity-Based Protein Profiling (AfBPP) : This direct biochemical method uses a modified version of the small molecule (a "probe") to capture its binding partners from a cell lysate. nih.govfrontiersin.org The captured proteins are then identified by mass spectrometry, providing a direct map of the compound's interactome. tum.de

Label-Free Proteomics Methods : Techniques like Limited Proteolysis (LiP-MS) exploit the fact that when a drug binds to a protein, it can alter the protein's 3D structure. biognosys.com This change affects how the protein is cleaved by a protease, and the resulting peptide fragments, when analyzed by mass spectrometry, can reveal not only the target protein but also the approximate binding site. biognosys.com

Complementary Approaches : No single method is perfect. The most robust target deconvolution strategies often involve a combination of approaches, such as biochemical methods, genetic screens, and computational predictions, to fully characterize a compound's on-target and off-target effects. nih.govresearchgate.netnih.gov

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Affinity-Based Protein Profiling (AfBPP) | A chemical probe based on the compound is used to physically isolate binding proteins from a cell lysate for MS identification. | Directly identifies binding partners; can map the comprehensive target landscape. | Requires synthesis of a suitable probe; the probe's modification may alter binding. | frontiersin.orgtum.deunige.ch |

| Limited Proteolysis (LiP-MS) | Drug binding induces structural changes in the target protein, altering its susceptibility to protease digestion. Changes in peptide patterns are detected by MS. | Label-free (no probe needed); can identify targets and potentially map the binding site. | Indirect method; protein coverage may be limited. | biognosys.com |

| Forward Genetic Screens | A mutant population (e.g., of yeast or human cells) is screened for resistance or sensitivity to the compound, and the causative genetic mutation is identified. | Provides a functional link between a gene (target) and the compound's activity in a living system. | Can be complicated by gene redundancy or lethality; indirect. | nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves cyclization reactions using precursors like chloro-substituted benzaldehydes. Catalysts such as potassium carbonate (K₂CO₃) or magnesium oxide (MgO) enhance reaction rates. Solvents like dimethylformamide (DMF) or toluene are preferred for reflux conditions (80–120°C). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

- Example Protocol :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | K₂CO₃, DMF, 100°C | 75–85% purity |

| 2 | Acetic acid reflux | Cyclization at 90% efficiency |

Q. How can the molecular structure of this compound be rigorously characterized?

- Techniques :

- X-ray Crystallography : Use SHELX software for refinement to resolve bond angles and torsional strain in the pyrrolidinone ring .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.5 ppm for pyrrolidinone protons) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 210.66) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Key Findings :

- Thermal Stability : Decomposition >200°C (DSC/TGA data).

- Light/Moisture Sensitivity : Degrades by ~15% after 48 hours under UV light; store in amber vials at 4°C .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Approach : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Mechanisms may involve mitochondrial apoptosis pathways (e.g., cytochrome c release, caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Strategy : Modify substituents on the phenyl or pyrrolidinone rings. For example:

- 3-Chlorophenyl vs. 4-Fluorophenyl : Chlorine enhances lipophilicity (logP +0.5), improving membrane permeability .

- Amino Group Addition : 3-Amino derivatives show 2-fold higher enzyme inhibition (e.g., kinase assays) .

Q. How can contradictions in biological activity data across studies be resolved?

- Root Causes :

- Assay Variability : Differences in cell culture media (e.g., serum concentration affecting bioavailability).

- Metabolic Instability : Use hepatic microsomal stability tests to identify rapid degradation .

- Mitigation : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry vs. Western blot).

Q. What computational tools are effective for predicting target interactions of this compound?

- Methods :

- Molecular Docking : AutoDock Vina to simulate binding to α1-adrenergic receptors (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .

Q. What challenges arise in analyzing its solubility and purification, and how can they be addressed?

- Solubility Issues : Low aqueous solubility (<0.1 mg/mL); use co-solvents like PEG-400 or DMSO (up to 5% v/v) .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Methodological Tables

Table 1 : Comparative Reactivity of Pyrrolidin-2-one Derivatives

| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 4-(3-Chlorophenyl) | 0.045 | 85.3 |

| 4-(4-Fluorophenyl) | 0.032 | 92.1 |

| 3-Amino-4-(3-Chlorophenyl) | 0.060 | 78.9 |

Table 2 : Biological Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism Confirmed Via |

|---|---|---|

| MCF-7 | 12.4 | Caspase-3 activation |

| HeLa | 18.7 | Mitochondrial depolarization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.